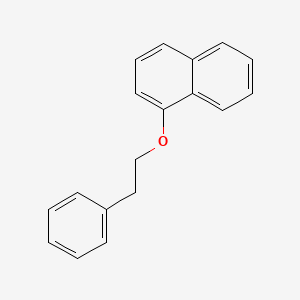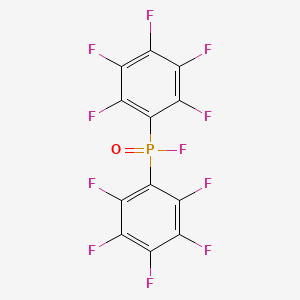
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane: is an organic compound with the molecular formula C7H12Cl2O2 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane typically involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Hydrochloric acid
Solvent: Water or an organic solvent like dichloromethane
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and efficient removal of by-products to ensure high yield and purity.
化学反应分析
Types of Reactions: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxane derivatives with different functional groups.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted dioxanes with various functional groups.
Oxidation: Formation of dioxane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of dioxane derivatives with reduced functional groups.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme mechanisms and interactions.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry:
Materials Science: Used in the production of polymers and other advanced materials.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and reagents.
作用机制
The mechanism of action of 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane involves its ability to undergo various chemical transformations due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the dioxane ring, which can stabilize or destabilize reaction intermediates.
相似化合物的比较
- 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane
- 5,5-Bis(iodomethyl)-2-methyl-1,3-dioxane
- 2,3-Pentamethylene-bis-5,5-bis(chloromethyl)-1,3-dioxane
Comparison:
- Reactivity: 5,5-Bis(chloromethyl)-2-methyl-1,3-dioxane is more reactive than its dimethyl counterpart due to the presence of the methyl group at the 2-position, which can influence the electronic environment of the chloromethyl groups.
- Stability: The presence of different substituents can affect the stability of the compound, with bulkier groups providing steric hindrance and potentially increasing stability.
- Applications: While similar compounds may have overlapping applications, the unique structure of this compound makes it particularly suitable for specific synthetic and industrial applications.
属性
CAS 编号 |
13727-37-2 |
|---|---|
分子式 |
C7H12Cl2O2 |
分子量 |
199.07 g/mol |
IUPAC 名称 |
5,5-bis(chloromethyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C7H12Cl2O2/c1-6-10-4-7(2-8,3-9)5-11-6/h6H,2-5H2,1H3 |
InChI 键 |
DHZPQCFLSSFSAH-UHFFFAOYSA-N |
规范 SMILES |
CC1OCC(CO1)(CCl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
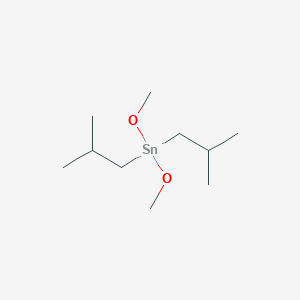
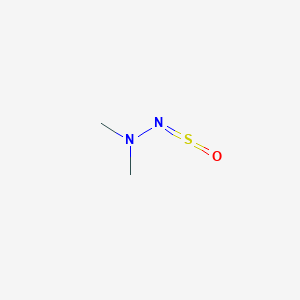
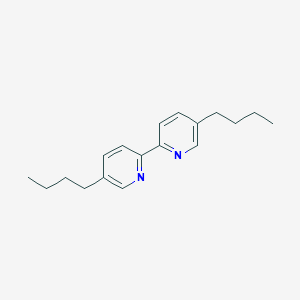
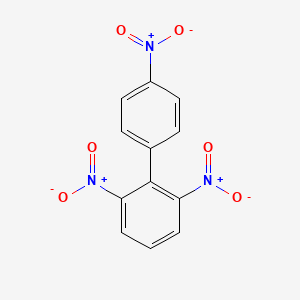
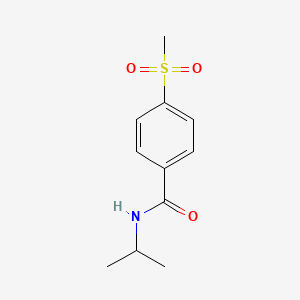

![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
